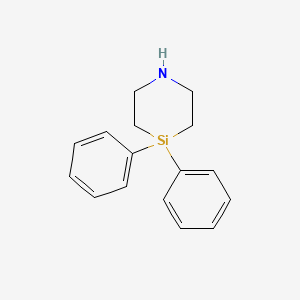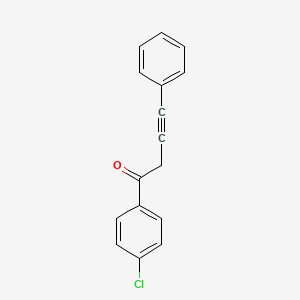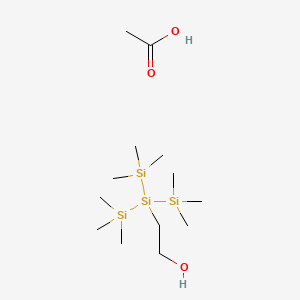
Acetic acid;2-tris(trimethylsilyl)silylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-tris(trimethylsilyl)silylethanol is a compound that features a unique combination of acetic acid and a tris(trimethylsilyl)silyl group. The presence of the trimethylsilyl groups imparts distinct properties to the molecule, making it useful in various chemical applications. This compound is characterized by its chemical inertness and large molecular volume, which can be advantageous in certain synthetic processes .
Vorbereitungsmethoden
The synthesis of acetic acid;2-tris(trimethylsilyl)silylethanol typically involves the use of trimethylsilylating reagents. One common method is the reaction of acetic acid with tris(trimethylsilyl)silyl chloride in the presence of a base, such as pyridine, to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Acetic acid;2-tris(trimethylsilyl)silylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-tris(trimethylsilyl)silylethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;2-tris(trimethylsilyl)silylethanol involves the interaction of the trimethylsilyl groups with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur. This can be particularly useful in synthetic processes where specific functional groups need to be preserved .
Vergleich Mit ähnlichen Verbindungen
Acetic acid;2-tris(trimethylsilyl)silylethanol can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used for silylation reactions but lacks the additional acetic acid functionality.
Bis(trimethylsilyl)acetamide: Another silylating agent with different reactivity and applications.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy but does not have the same protective capabilities
The uniqueness of this compound lies in its combination of acetic acid and tris(trimethylsilyl)silyl groups, providing both protective and reactive functionalities in a single molecule.
Eigenschaften
CAS-Nummer |
128648-08-8 |
|---|---|
Molekularformel |
C13H36O3Si4 |
Molekulargewicht |
352.76 g/mol |
IUPAC-Name |
acetic acid;2-tris(trimethylsilyl)silylethanol |
InChI |
InChI=1S/C11H32OSi4.C2H4O2/c1-13(2,3)16(11-10-12,14(4,5)6)15(7,8)9;1-2(3)4/h12H,10-11H2,1-9H3;1H3,(H,3,4) |
InChI-Schlüssel |
NTTLILHIDFRSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C[Si](C)(C)[Si](CCO)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


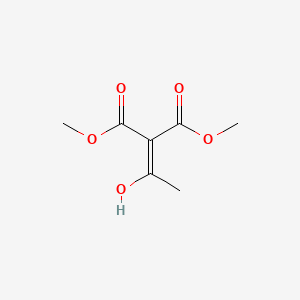
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
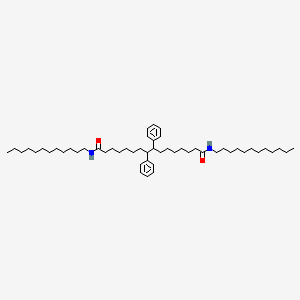
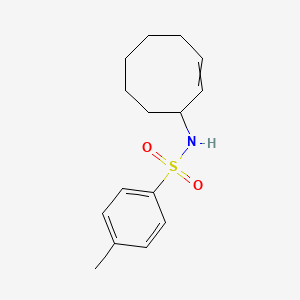
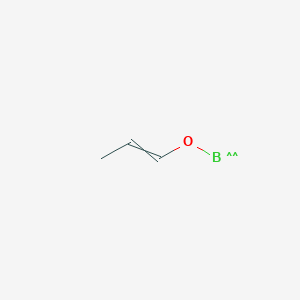
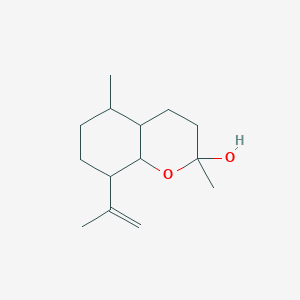
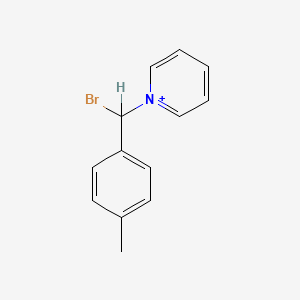
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
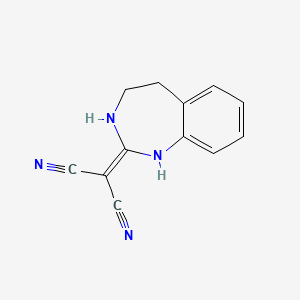
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
